molecular formula C19H21ClN2O3 B269266 N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide

Katalognummer B269266
Molekulargewicht: 360.8 g/mol
InChI-Schlüssel: DLBLITAPQYROKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide, also known as BACE1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.

Wirkmechanismus

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide works by inhibiting the activity of this compound, an enzyme that is responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides. By inhibiting this compound, this compound prevents the formation of Aβ peptides, which in turn reduces the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, studies have shown that this compound has good brain penetration and is well-tolerated in animal models. However, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide in lab experiments is its specificity for this compound. This compound has been shown to selectively inhibit this compound without affecting other enzymes in the brain. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other this compound inhibitors. This may limit its efficacy in treating Alzheimer's disease.

Zukünftige Richtungen

There are several future directions for the research and development of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide. One direction is to optimize the synthesis method to improve the potency and selectivity of the compound. Another direction is to conduct further studies to determine the long-term safety and efficacy of this compound in humans. In addition, there is a need to develop more potent and selective this compound inhibitors to effectively treat Alzheimer's disease. Finally, there is a need to explore the potential therapeutic applications of this compound in other neurodegenerative disorders.

Synthesemethoden

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide involves several steps. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with butyryl chloride in the presence of a base to form 2-chloro-5-nitrobenzoyl butyrate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The resulting amine is then coupled with 2-ethoxybenzoic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[5-(butyrylamino)-2-chlorophenyl]-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Alzheimer's disease is characterized by the accumulation of amyloid beta (Aβ) peptides in the brain, which leads to the formation of plaques and the death of brain cells. This compound, also known as β-secretase, is an enzyme that plays a critical role in the production of Aβ peptides. By inhibiting this compound, this compound has the potential to prevent the formation of Aβ peptides and thereby slow down the progression of Alzheimer's disease.

Eigenschaften

Molekularformel

C19H21ClN2O3

Molekulargewicht

360.8 g/mol

IUPAC-Name

N-[5-(butanoylamino)-2-chlorophenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-13-10-11-15(20)16(12-13)22-19(24)14-8-5-6-9-17(14)25-4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,21,23)(H,22,24)

InChI-Schlüssel

DLBLITAPQYROKA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.